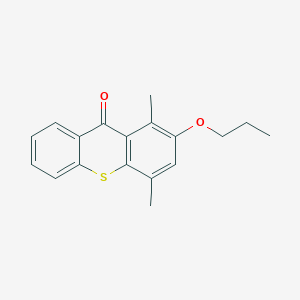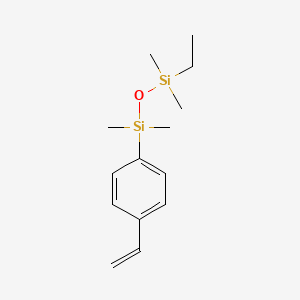
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a disiloxane moiety. This compound is of interest due to its unique chemical structure, which imparts specific properties useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethenylphenyl derivatives and disiloxane precursors.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents include toluene or dichloromethane.
Catalysts: Catalysts such as platinum or palladium complexes are often used to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 50-100°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted derivatives.
Applications De Recherche Scientifique
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Utilized in the production of silicone-based materials, which are used in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane involves its interaction with molecular targets through its vinyl and disiloxane groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved may include:
Vinyl Group Reactions: The vinyl group can participate in polymerization or addition reactions.
Disiloxane Interactions: The disiloxane moiety can interact with other silicon-based compounds, enhancing the stability and functionality of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-ethenylphenyl)ethane: Similar in structure but with two vinylphenyl groups.
4-Ethenylphenylboronic Acid: Contains a boronic acid group instead of the disiloxane moiety.
4-Ethenylphenylmethanamine: Features an amine group attached to the phenyl ring.
Uniqueness
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a vinyl group and a disiloxane moiety. This combination imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and industrial chemistry.
Propriétés
Numéro CAS |
110885-86-4 |
|---|---|
Formule moléculaire |
C14H24OSi2 |
Poids moléculaire |
264.51 g/mol |
Nom IUPAC |
(4-ethenylphenyl)-[ethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C14H24OSi2/c1-7-13-9-11-14(12-10-13)17(5,6)15-16(3,4)8-2/h7,9-12H,1,8H2,2-6H3 |
Clé InChI |
AHIYQOIDYWESRZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)O[Si](C)(C)C1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-arsane](/img/structure/B14321430.png)
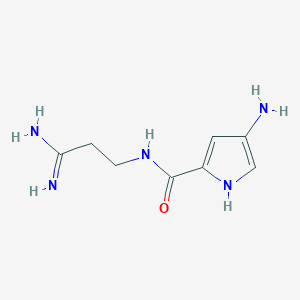
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
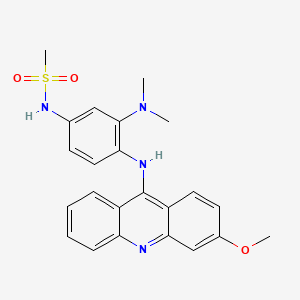
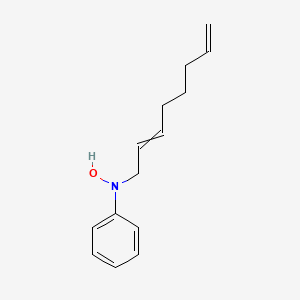
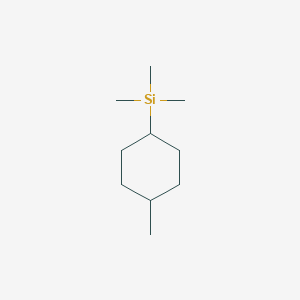
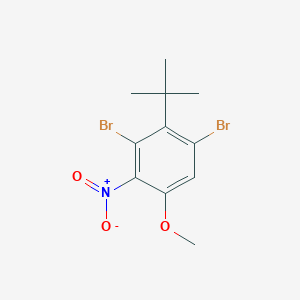
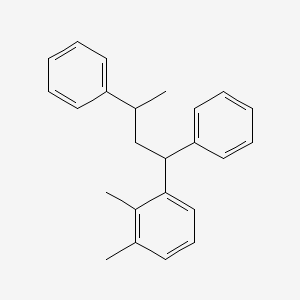
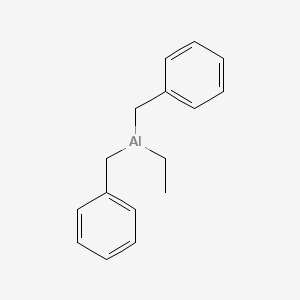
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
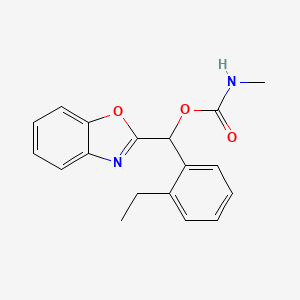

![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
